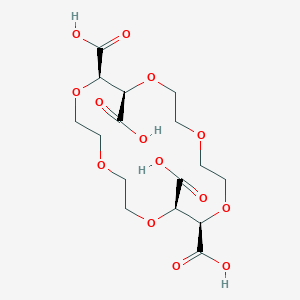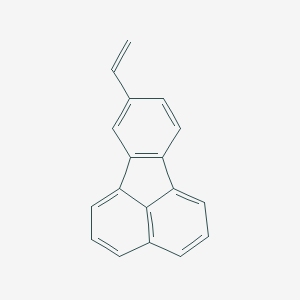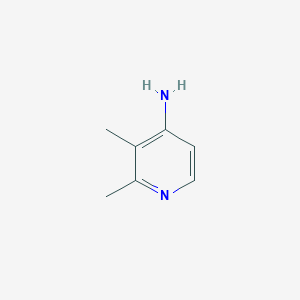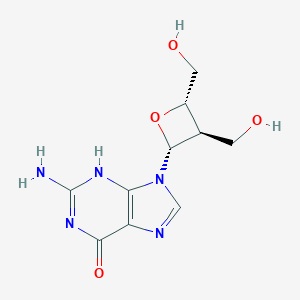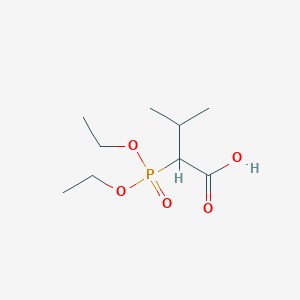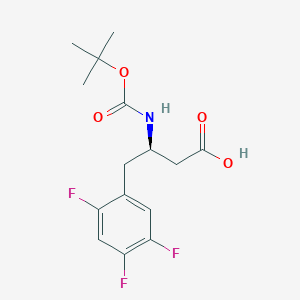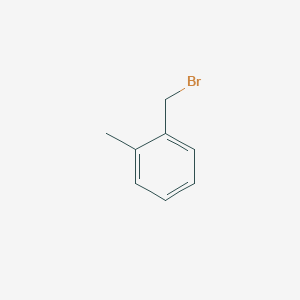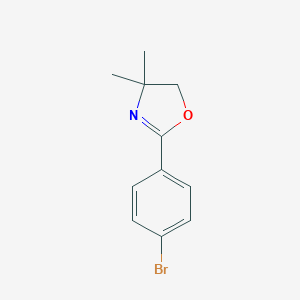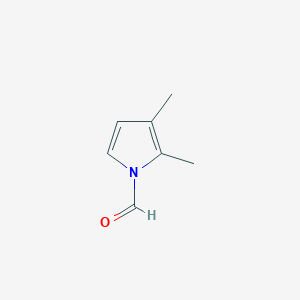
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-, also known as DMPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPC is a heterocyclic compound that contains a pyrrole ring and an aldehyde group. It is a yellowish liquid that is soluble in organic solvents such as ethanol and chloroform. DMPC has been widely used in various research fields, including organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is not well understood. However, it has been suggested that 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- may act as a nucleophile, reacting with electrophilic species such as aldehydes and ketones. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been shown to react with thiols and amines, suggesting that it may be involved in the formation of covalent bonds with biomolecules.
Effets Biochimiques Et Physiologiques
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been shown to have various biochemical and physiological effects. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been shown to inhibit the activity of HIV-1 reverse transcriptase, which is involved in the replication of the HIV virus. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has several advantages for use in lab experiments. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is a stable compound that is easy to handle and store. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is also readily available and relatively inexpensive. However, 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has some limitations. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is a toxic compound that should be handled with care. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is also sensitive to air and moisture, which may affect its stability and reactivity.
Orientations Futures
There are several future directions for the study of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-. One direction is the development of new compounds based on 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been used as a building block in the synthesis of various compounds, and further research may lead to the development of new compounds with potential applications in medicine and biotechnology. Another direction is the study of the mechanism of action of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl-. Further research is needed to understand how 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- interacts with biomolecules and how it exerts its biochemical and physiological effects. Finally, the study of the toxicology of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is an important future direction. Further research is needed to determine the safety of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- and its potential effects on human health.
Méthodes De Synthèse
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- can be synthesized using various methods, including the Vilsmeier-Haack reaction, the Paal-Knorr reaction, and the Hantzsch reaction. The Vilsmeier-Haack reaction involves the reaction of pyrrole with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) in the presence of a base. The Paal-Knorr reaction involves the reaction of pyrrole with an aldehyde in the presence of an acid catalyst. The Hantzsch reaction involves the reaction of pyrrole with an aldehyde and a β-ketoester in the presence of ammonia.
Applications De Recherche Scientifique
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been used in various scientific research applications, including the synthesis of new compounds, the development of new drugs, and the study of biological systems. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been used as a building block in the synthesis of various compounds, including porphyrins and phthalocyanines, which have potential applications in photodynamic therapy and imaging. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been used in the development of new drugs, including antitumor and antiviral agents. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has been shown to inhibit the activity of HIV-1 reverse transcriptase, which is an important target for the development of antiviral drugs. 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has also been used in the study of biological systems, including the study of the structure and function of proteins and enzymes.
Propriétés
Numéro CAS |
124647-55-8 |
|---|---|
Nom du produit |
1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- |
Formule moléculaire |
C7H9NO |
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
2,3-dimethylpyrrole-1-carbaldehyde |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-8(5-9)7(6)2/h3-5H,1-2H3 |
Clé InChI |
UCKNZPTWBDNSQH-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C=C1)C=O)C |
SMILES canonique |
CC1=C(N(C=C1)C=O)C |
Synonymes |
1H-Pyrrole-1-carboxaldehyde,2,3-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)
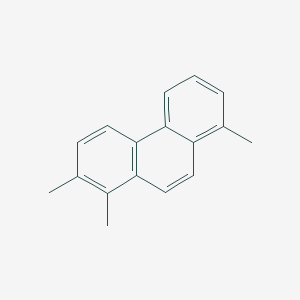
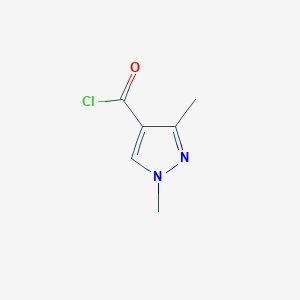
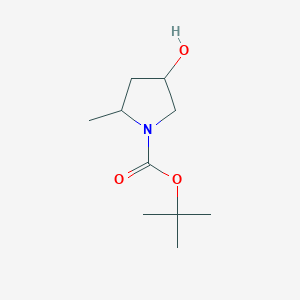
![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)
